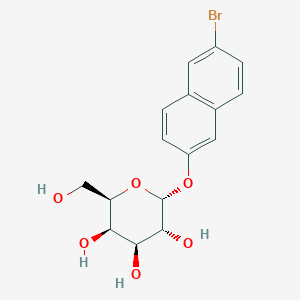

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-CWVYHPPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259051 |

Source

|

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25997-59-5 |

Source

|

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25997-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-alpha-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025997595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-2-NAPHTHYL-.ALPHA.-D-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBG6F698J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principle of 6-Bromo-2-naphthyl-α-D-galactopyranoside Assays: A Technical Guide

This guide provides an in-depth exploration of the enzymatic and chemical principles underpinning 6-Bromo-2-naphthyl-α-D-galactopyranoside-based assays. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this chromogenic substrate's application in the detection and quantification of α-galactosidase activity. The assay is particularly relevant in the study of lysosomal storage disorders, most notably Fabry disease.

Introduction: The Need for Sensitive α-Galactosidase Detection

α-D-Galactosidase (EC 3.2.1.22) is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a variety of substrates, including glycolipids and glycoproteins. A deficiency in the lysosomal enzyme α-galactosidase A leads to the progressive accumulation of globotriaosylceramide (Gb3), resulting in the X-linked lysosomal storage disorder known as Fabry disease[1][2]. Accurate and sensitive measurement of α-galactosidase A activity is therefore crucial for the diagnosis, monitoring, and development of therapies for this debilitating condition.

While several substrates are available for measuring α-galactosidase activity, 6-Bromo-2-naphthyl-α-D-galactopyranoside offers a robust chromogenic method suitable for both quantitative and histochemical applications. This guide will dissect the core mechanics of this assay, from the initial enzymatic cleavage to the final colorimetric detection.

The Two-Stage Reaction Principle: Enzymatic Hydrolysis and Azo-Coupling

The 6-Bromo-2-naphthyl-α-D-galactopyranoside assay is a two-stage process that elegantly couples an enzymatic reaction with a chemical color-forming reaction.

Stage 1: Enzymatic Cleavage of the Substrate

The foundational step of the assay is the specific recognition and cleavage of the substrate, 6-Bromo-2-naphthyl-α-D-galactopyranoside, by the α-galactosidase enzyme. The enzyme hydrolyzes the α-glycosidic bond, liberating two products: D-galactose and 6-bromo-2-naphthol[2].

Figure 1: Enzymatic hydrolysis of 6-Bromo-2-naphthyl-α-D-galactopyranoside by α-galactosidase.

The rate of this reaction is directly proportional to the activity of the α-galactosidase present in the sample. The product, 6-bromo-2-naphthol, is itself colorless and requires a subsequent chemical reaction to generate a measurable signal[3][4].

Stage 2: Simultaneous Azo-Coupling for Colorimetric Detection

The liberated 6-bromo-2-naphthol serves as a reactive precursor for a color-forming reaction. This is achieved through a process known as "simultaneous azo-coupling"[5][6][7]. In this step, a diazonium salt, which is included in the reaction buffer, immediately couples with the 6-bromo-2-naphthol as it is produced.

The diazonium salt acts as an electrophile, and the electron-rich aromatic ring of the 6-bromo-2-naphthol acts as a nucleophile. This electrophilic aromatic substitution reaction results in the formation of a highly colored, insoluble azo dye[8].

Figure 2: Azo-coupling reaction between 6-bromo-2-naphthol and a diazonium salt.

The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, which in turn is a measure of the α-galactosidase activity. This allows for the quantification of enzyme activity by measuring the absorbance of the colored product using a spectrophotometer.

Key Reagents and Their Roles

A thorough understanding of the key reagents is essential for the successful implementation and interpretation of this assay.

| Reagent | Role |

| 6-Bromo-2-naphthyl-α-D-galactopyranoside | The primary substrate for α-galactosidase. It is a colorless, water-soluble compound that is enzymatically cleaved to release 6-bromo-2-naphthol.[9][10][11][12][13] |

| Diazonium Salt (e.g., Fast Garnet GBC) | The coupling agent that reacts with the liberated 6-bromo-2-naphthol to form a colored azo dye. The choice of diazonium salt can influence the color and solubility of the final product. |

| Buffer | Maintains the optimal pH for both the enzymatic reaction and the azo-coupling reaction. The pH is a critical parameter that can affect enzyme activity and the stability of the diazonium salt. |

| Sample | The biological material being tested for α-galactosidase activity, such as cell lysates, tissue homogenates, or purified enzyme preparations. |

Experimental Protocols

The following are representative protocols for both a quantitative microplate assay and a histochemical staining procedure. These should be adapted and optimized based on the specific experimental conditions and sample types.

Quantitative Microplate Assay for α-Galactosidase Activity

This protocol is designed for the quantitative measurement of α-galactosidase activity in a 96-well plate format.

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen azo dye

-

Incubator set to 37°C

-

Sample containing α-galactosidase (e.g., cell lysate)

-

Substrate Stock Solution: 6-Bromo-2-naphthyl-α-D-galactopyranoside dissolved in a suitable solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Appropriate buffer (e.g., citrate-phosphate buffer) at the optimal pH for the enzyme.

-

Diazonium Salt Solution: Freshly prepared solution of a diazonium salt (e.g., Fast Garnet GBC) in the Reaction Buffer.

-

Stop Solution (optional): A solution to terminate the enzymatic reaction (e.g., a high pH buffer).

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a sufficient volume of the reaction mix by combining the Reaction Buffer and the Diazonium Salt Solution. Keep this mixture on ice and protected from light.

-

Sample Preparation: Prepare serial dilutions of your sample in the Reaction Buffer to ensure the enzyme activity falls within the linear range of the assay.

-

Assay Setup: To each well of the 96-well plate, add your sample or standard. Include appropriate controls such as a blank (buffer only) and a negative control (sample without substrate).

-

Initiate the Reaction: Add the Substrate Stock Solution to the Reaction Mix to create the final working solution. Immediately add the working solution to each well of the microplate to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient color development without substrate depletion.

-

Stop the Reaction (Optional): If desired, the reaction can be stopped by adding a Stop Solution.

-

Measurement: Measure the absorbance of each well at the wavelength corresponding to the absorbance maximum of the formed azo dye.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the α-galactosidase activity based on a standard curve or by using the molar extinction coefficient of the azo dye.

Histochemical Staining for α-Galactosidase Localization

This protocol is for the visualization of α-galactosidase activity in tissue sections.

Materials:

-

Cryostat sections of frozen tissue

-

Fixative (e.g., cold acetone or formaldehyde)

-

Incubation Solution:

-

6-Bromo-2-naphthyl-α-D-galactopyranoside

-

Diazonium salt (e.g., hexazotized pararosaniline)

-

Appropriate buffer (e.g., citrate buffer)

-

-

Mounting medium

Procedure:

-

Tissue Preparation: Cut frozen tissue sections using a cryostat and mount them on glass slides.

-

Fixation: Fix the sections in a suitable fixative to preserve tissue morphology and enzyme activity.

-

Incubation: Prepare the Incubation Solution immediately before use. Cover the tissue sections with the Incubation Solution and incubate in a humidified chamber at 37°C until the desired color intensity is achieved.

-

Washing: Wash the slides in distilled water to remove excess reagents.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopy: Examine the sections under a light microscope. The sites of α-galactosidase activity will be marked by the colored azo dye precipitate.[2]

Data Interpretation and Considerations

-

Linear Range: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the incubation time.

-

Controls: Appropriate controls are essential for valid data interpretation. These include a blank, a negative control, and a positive control (a sample with known α-galactosidase activity).

-

Diazonium Salt Stability: Diazonium salts can be unstable, especially in solution and when exposed to light. They should be prepared fresh and handled accordingly.

-

Specificity: While the assay is generally specific for α-galactosidase, it is important to consider the potential for cross-reactivity with other glycosidases, although this is generally low with this substrate.

Conclusion

The 6-Bromo-2-naphthyl-α-D-galactopyranoside assay provides a reliable and versatile method for the detection and quantification of α-galactosidase activity. Its principle, based on the enzymatic release of 6-bromo-2-naphthol followed by a rapid azo-coupling reaction, allows for sensitive chromogenic detection. A thorough understanding of the underlying chemistry and careful optimization of the experimental protocol are paramount for obtaining accurate and reproducible results in both research and clinical diagnostic settings.

References

-

A Simultaneous Coupling Azo-dye Method for the Quantitative Assay of Esterases: Biochemical Characterization. ResearchGate. Available at: [Link]

-

ENZYME HISTOCHEMISTRY.................pptx. Slideshare. Available at: [Link]

-

BMR alpha-Galactosidase Assay Kit. Biomedical Research Service. Available at: [Link]

-

Fabry Disease: Alpha-galactosidase Enzyme Analysis. Greenwood Genetic Center. Available at: [Link]

-

Histochemical Detection of alpha-D-galactosidase With 5-Br-4-Cl-3-indoxyl alpha-D-galactoside. PubMed. Available at: [Link]

-

6-Bromo-2-naphthyl-alpha-D-galactopyranoside. G-Biosciences. Available at: [Link]

-

This compound | C16H17BrO6 | CID 117705. PubChem. Available at: [Link]

-

6-bromo-2-naphthol. Semantic Scholar. Available at: [Link]

-

Azo coupling. Wikipedia. Available at: [Link]

-

Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. MDPI. Available at: [Link]

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube. Available at: [Link]

-

High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. Available at: [Link]

-

This compound. G-Biosciences. Available at: [Link]

-

Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. PubMed Central. Available at: [Link]

-

Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. PMC. Available at: [Link]

-

(PDF) Observations on naphthol staining and the histochemical localization of. ResearchGate. Available at: [Link]

-

alpha-Galactosidase. MeSH - NCBI. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Histochemical detection of alpha-D-galactosidase with 5-Br-4-Cl-3-indoxyl alpha-D-galactoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-bromo-2-naphthol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENZYME HISTOCHEMISTRY.................pptx [slideshare.net]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Coupling Azo Dye Methods for Histochemical Demonstration of Alkaline Phosphatase | Semantic Scholar [semanticscholar.org]

- 11. This compound [gbiosciences.com]

- 12. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 13. moleculardepot.com [moleculardepot.com]

Chemical structure and properties of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside

An In-Depth Technical Guide to 6-Bromo-2-naphthyl-α-D-galactopyranoside

Introduction: Unveiling a Key Chromogenic Substrate

6-Bromo-2-naphthyl-α-D-galactopyranoside is a specialized carbohydrate derivative that serves a critical role in biochemical and diagnostic assays as a chromogenic substrate for the enzyme α-D-galactosidase (α-Gal).[1] Its utility lies in its ability to generate a distinct color signal upon enzymatic cleavage, providing a direct and quantifiable measure of α-galactosidase activity. This enzyme is of significant interest in various fields; in clinical diagnostics, deficiencies in α-galactosidase A are linked to Fabry disease, a lysosomal storage disorder.[2] In molecular biology and microbiology, α-galactosidase activity is often used as a reporter gene or a metabolic marker. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this important molecular tool for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The functionality of 6-Bromo-2-naphthyl-α-D-galactopyranoside is intrinsically linked to its unique chemical architecture, which combines a bulky, hydrophobic bromonaphthyl group with a hydrophilic galactose moiety.

Chemical Structure

The molecule consists of a D-galactopyranose ring linked via an α-anomeric glycosidic bond to the hydroxyl group of 6-bromo-2-naphthol.[3] The presence of the bromine atom on the naphthyl ring is crucial for the properties of the resulting chromophore after enzymatic hydrolysis.

Caption: Chemical structure of 6-Bromo-2-naphthyl-α-D-galactopyranoside.

Physicochemical Data

The compound is typically supplied as a stable, solid powder.[4][5] Its key properties, computed and experimental, are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |

| CAS Number | 25997-59-5 | [1][3][6] |

| Molecular Formula | C₁₆H₁₇BrO₆ | [1][3][6] |

| Molecular Weight | 385.21 g/mol | [1][3] |

| Appearance | Solid Powder | [4][5] |

| Melting Point | 225 °C | [7] |

| Boiling Point | 609 °C (Predicted) | [7] |

| Density | 1.698 g/cm³ (Predicted) | [7] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Storage | -20°C to -15°C, desiccated, protect from light | [4][6][8] |

Mechanism of Action: A Two-Step Chromogenic Reaction

The detection principle relies on a sequential, two-step process. The causality is straightforward: the substrate itself is colorless, but its enzymatic hydrolysis product is a reactive precursor for a dye.

-

Enzymatic Hydrolysis: In the presence of α-galactosidase, the glycosidic bond is cleaved, releasing D-galactose and the aglycone, 6-bromo-2-naphthol.

-

Chromogen Coupling: The liberated 6-bromo-2-naphthol immediately couples with a diazonium salt, such as Fast Blue BB, which is included in the assay buffer. This coupling reaction forms a highly colored, insoluble azo dye.[9] The intensity of the color is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the α-galactosidase activity in the sample.

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 6-Bromo-2-naphthyl-alpha-D-galactopyranoside | C16H17BrO6 | CID 117705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. moleculardepot.com [moleculardepot.com]

- 5. 6-Bromo-2-naphthyl-α-d-galactopyranoside | CymitQuimica [cymitquimica.com]

- 6. This compound [gbiosciences.com]

- 7. chemwhat.com [chemwhat.com]

- 8. goldbio.com [goldbio.com]

- 9. biosynth.com [biosynth.com]

Mechanism of action of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside with alpha-galactosidase

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-2-naphthyl-α-D-galactopyranoside with α-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 6-bromo-2-naphthyl-α-D-galactopyranoside as a chromogenic substrate for the enzyme α-galactosidase. We will delve into the biochemical principles governing the enzymatic hydrolysis, the rationale behind its use in experimental assays, and a detailed protocol for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this substrate in their work, from basic research to high-throughput screening.

Introduction to α-Galactosidase and its Substrates

α-Galactosidase is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycoproteins and glycolipids. This enzymatic activity is crucial for cellular metabolism, and its deficiency is associated with lysosomal storage disorders, most notably Fabry disease. The detection and quantification of α-galactosidase activity are therefore of significant interest in both clinical diagnostics and biomedical research.

To study the activity of α-galactosidase, researchers often employ synthetic substrates that produce a detectable signal upon enzymatic cleavage. 6-Bromo-2-naphthyl-α-D-galactopyranoside is a chromogenic substrate that has proven to be a valuable tool in this regard. Its hydrolysis by α-galactosidase releases 6-bromo-2-naphthol, a compound that can be subsequently reacted to form a colored product, allowing for the colorimetric quantification of enzyme activity.

The Substrate: 6-Bromo-2-naphthyl-α-D-galactopyranoside

Chemical Structure and Properties:

6-Bromo-2-naphthyl-α-D-galactopyranoside is a synthetic molecule composed of a galactose sugar moiety linked to a 6-bromo-2-naphthyl group via an α-glycosidic bond. The presence of the bromine atom on the naphthyl group influences the electronic properties of the molecule and the spectral properties of the released 6-bromo-2-naphthol.

-

Molecular Formula: C₁₆H₁₇BrO₆

-

Molecular Weight: 399.21 g/mol

-

Appearance: White to off-white crystalline powder

-

Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The Enzyme: α-Galactosidase

α-Galactosidase belongs to the glycoside hydrolase family 27 and functions as a homodimer. The catalytic mechanism of α-galactosidase involves a double displacement reaction, a common mechanism for retaining glycosidases. This process is facilitated by two key carboxylic acid residues within the active site: a catalytic nucleophile and an acid/base catalyst.

Mechanism of Enzymatic Hydrolysis

The hydrolysis of 6-bromo-2-naphthyl-α-D-galactopyranoside by α-galactosidase proceeds in two main steps:

-

Glycosylation: The catalytic nucleophile in the enzyme's active site attacks the anomeric carbon of the galactose moiety of the substrate. Simultaneously, the acid/base catalyst protonates the glycosidic oxygen, leading to the departure of the 6-bromo-2-naphthol aglycone. This forms a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by the acid/base catalyst (now acting as a base), attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the galactose product and regenerating the free enzyme for another catalytic cycle.

The overall reaction can be summarized as follows:

6-Bromo-2-naphthyl-α-D-galactopyranoside + H₂O --(α-Galactosidase)--> Galactose + 6-Bromo-2-naphthol

Detection of the Reaction Product

The product of the enzymatic reaction, 6-bromo-2-naphthol, is colorless. To enable colorimetric detection, a post-coupling reaction is typically employed. This involves the addition of a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to the reaction mixture. The diazonium salt reacts with the released 6-bromo-2-naphthol to form a highly colored, insoluble azo dye. The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the α-galactosidase activity.

Experimental Protocol: Assay of α-Galactosidase Activity

This protocol provides a general framework for the determination of α-galactosidase activity using 6-bromo-2-naphthyl-α-D-galactopyranoside. Optimization may be required for specific experimental conditions and enzyme sources.

Materials:

-

α-Galactosidase enzyme solution

-

Substrate solution: 6-bromo-2-naphthyl-α-D-galactopyranoside (e.g., 5 mM in DMF)

-

Assay buffer: (e.g., 0.1 M citrate-phosphate buffer, pH 4.6)

-

Stop solution/Coupling reagent: (e.g., 0.1 M Tris buffer, pH 7.5, containing a diazonium salt like Fast Blue B)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents: Prepare all solutions and buffers as required.

-

Enzyme Reaction:

-

Pipette the assay buffer into microplate wells.

-

Add the enzyme solution to the wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Color Development: Stop the enzymatic reaction and initiate color development by adding the stop solution/coupling reagent containing the diazonium salt.

-

Incubation for Color Development: Incubate for a further period (e.g., 15 minutes) at room temperature to allow for complete color development.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 540 nm for the azo dye formed with Fast Blue B).

-

Data Analysis: Calculate the α-galactosidase activity based on the change in absorbance over time, using a standard curve generated with known concentrations of 6-bromo-2-naphthol if absolute quantification is required.

Applications in Research and Drug Development

The α-galactosidase assay using 6-bromo-2-naphthyl-α-D-galactopyranoside has several important applications:

-

Disease Diagnosis: This assay can be used to diagnose Fabry disease by measuring the reduced or absent α-galactosidase activity in patient samples such as plasma, leukocytes, or dried blood spots.

-

Enzyme Characterization: It allows for the determination of kinetic parameters of α-galactosidase, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are essential for understanding enzyme function.

-

High-Throughput Screening (HTS): The colorimetric nature of the assay makes it suitable for HTS of compound libraries to identify potential inhibitors or activators of α-galactosidase. This is particularly relevant in the development of pharmacological chaperones for the treatment of Fabry disease.

-

Microbiology: This substrate can be used in microbiology to identify and differentiate bacteria based on their α-galactosidase activity.

Data Interpretation and Troubleshooting

Data Interpretation:

-

The rate of color formation is proportional to the enzyme activity.

-

A standard curve prepared with 6-bromo-2-naphthol can be used to convert absorbance values into the concentration of the product formed.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.

Troubleshooting:

| Problem | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Check enzyme storage and handling. Use a fresh enzyme stock. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Substrate degradation | Prepare fresh substrate solution. | |

| High background | Spontaneous substrate hydrolysis | Run a no-enzyme control to determine the background signal and subtract it from the sample readings. |

| Contaminating enzymes in the sample | Purify the enzyme or use specific inhibitors for contaminating enzymes. | |

| Precipitation | Poor solubility of the substrate or product | Ensure complete dissolution of the substrate. Adjust the concentration of the diazonium salt. |

Conclusion

6-Bromo-2-naphthyl-α-D-galactopyranoside is a reliable and versatile chromogenic substrate for the sensitive detection of α-galactosidase activity. A thorough understanding of its mechanism of action, coupled with a well-designed experimental protocol, enables researchers to obtain accurate and reproducible results. Its applications span from fundamental enzyme characterization to clinical diagnostics and drug discovery, making it an invaluable tool in the study of α-galactosidase and related diseases.

References

An In-depth Technical Guide to 6-Bromo-2-naphthyl-alpha-D-galactopyranoside in Basic Research

Introduction: Unveiling the Potential of a Chromogenic Substrate

In the landscape of modern bioscience, the precise detection and quantification of enzymatic activity are paramount. Chromogenic substrates, compounds that yield a colored product upon enzymatic cleavage, serve as indispensable tools in this pursuit[1][2]. Among these, 6-Bromo-2-naphthyl-alpha-D-galactopyranoside stands out as a highly specific substrate for α-D-galactosidase, an enzyme of significant interest in cellular biology and clinical research[3]. This guide provides a comprehensive overview of the fundamental principles and practical applications of this versatile compound, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, detailed experimental protocols, and its role in advancing our understanding of biological processes and disease states.

Chemical Profile:

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| Molecular Formula | C₁₆H₁₇BrO₆[1][4] |

| Molecular Weight | 385.21 g/mol [1][4] |

| CAS Number | 25997-59-5[1][4] |

| Appearance | White to off-white powder |

| Storage | Store desiccated at -20°C, protected from light[4] |

Core Mechanism: The Azo-Coupling Reaction

The utility of this compound as a research tool is rooted in a two-step enzymatic and chemical reaction. Understanding this cascade is crucial for designing robust and reliable experiments.

-

Enzymatic Hydrolysis: The process begins with the specific recognition and cleavage of the α-glycosidic bond by the enzyme α-galactosidase. This hydrolysis releases two products: an unreacted galactose molecule and the chromogenic precursor, 6-bromo-2-naphthol[1]. The rate of this reaction is directly proportional to the concentration and activity of the α-galactosidase present in the sample.

-

Simultaneous Azo-Coupling: The released 6-bromo-2-naphthol is, by itself, colorless. To generate a detectable signal, a second reaction is required. This is achieved through a "simultaneous coupling" reaction with a diazonium salt, such as Fast Blue B or Fast Red TR, which is included in the reaction buffer[5][6]. The diazonium salt acts as a coupling agent, reacting with the 6-bromo-2-naphthol to form a highly colored, insoluble azo dye[5][7]. This precipitate is visually detectable at the site of enzyme activity, making it ideal for histochemical applications.

Caption: Enzymatic cleavage and subsequent azo-coupling reaction.

Application I: Histochemical Localization of α-Galactosidase Activity

A primary application of this compound is in the field of histochemistry, where it allows for the precise localization of α-galactosidase activity within tissue sections. This is particularly valuable for studying the cellular distribution of the enzyme and for identifying enzyme deficiencies in pathological specimens. The "simultaneous azo-coupling" method ensures that the colored precipitate is formed directly at the site of enzymatic activity, minimizing diffusion artifacts and providing high-resolution localization.

Field-Proven Insights:

The choice of the diazonium salt can influence the color and stability of the final azo dye. Fast Blue B is a common choice, producing a deep blue to black precipitate that offers excellent contrast for brightfield microscopy. It is imperative that the coupling reaction is faster than the diffusion rate of the liberated 6-bromo-2-naphthol to ensure sharp localization.

Detailed Protocol: Histochemical Staining of Frozen Tissue Sections

This protocol is a self-validating system, where the inclusion of a known positive control tissue and a negative control (incubation without the substrate) ensures the specificity of the staining.

1. Tissue Preparation:

- Snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen.

- Store frozen tissue at -80°C until sectioning.

- Cut cryosections at 5-10 µm thickness and mount on positively charged slides.

- Allow sections to air dry for 30 minutes at room temperature.

2. Fixation:

- Fix the sections in cold (4°C) 4% paraformaldehyde in PBS for 10-15 minutes.

- Wash the slides three times for 5 minutes each in cold PBS.

3. Incubation Medium Preparation (Prepare fresh):

- Dissolve this compound in N,N-dimethylformamide to a stock concentration of 20 mg/mL.

- Prepare the incubation buffer: 0.1 M citrate-phosphate buffer, pH 4.6. The acidic pH is optimal for lysosomal α-galactosidase activity.

- To 10 mL of the incubation buffer, add 200 µL of the substrate stock solution (final concentration ~0.4 mg/mL).

- Add 10 mg of Fast Blue B salt (final concentration 1 mg/mL) and stir until dissolved.

- Filter the final incubation medium through a 0.45 µm filter to remove any precipitate.

4. Staining Reaction:

- Carefully overlay the tissue sections with the freshly prepared incubation medium.

- Incubate the slides in a humidified chamber at 37°C for 1 to 4 hours. Monitor the color development microscopically.

- The reaction time will vary depending on the enzyme activity in the tissue.

5. Post-Incubation Processing:

- Stop the reaction by washing the slides in PBS for 5 minutes.

- Counterstain with Nuclear Fast Red for 1-2 minutes to visualize cell nuclei.

- Rinse briefly in distilled water.

- Dehydrate through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of α-galactosidase activity will appear as a distinct blue-black precipitate. Nuclei will be stained red.

Caption: Workflow for histochemical detection of α-galactosidase.

Application II: Quantitative Analysis of α-Galactosidase Activity

While histochemistry provides spatial information, a quantitative measure of enzyme activity is often required, for instance, in enzyme kinetics studies, inhibitor screening, or for diagnostic purposes. Although less common than assays using fluorogenic or p-nitrophenyl-based substrates, this compound can be adapted for a quantitative colorimetric assay. This involves stopping the enzymatic reaction at specific time points and then adding the coupling agent to develop the color, which is then measured spectrophotometrically.

Field-Proven Insights:

A key challenge in developing a quantitative assay with a precipitating product is ensuring that the final azo dye remains in a stable, measurable suspension. The inclusion of a detergent or a stabilizing agent in the stop solution can prevent the precipitation of the azo dye, allowing for accurate spectrophotometric readings. Alternatively, the azo dye can be extracted into an organic solvent for measurement. For higher throughput and sensitivity, fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside are often preferred for quantitative assays[8].

Conceptual Protocol: Quantitative Colorimetric Assay

1. Reagent Preparation:

- Substrate Stock: 10 mM this compound in dimethyl sulfoxide (DMSO).

- Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.6.

- Enzyme/Lysate: Prepare serial dilutions of the enzyme solution or cell/tissue lysate in the assay buffer.

- Coupling Reagent: 2 mg/mL Fast Red TR in 0.1 M Tris buffer, pH 8.5.

- Stop/Solubilization Solution: 10% Triton X-100 in the coupling reagent buffer.

2. Assay Procedure (96-well plate format):

- Add 50 µL of enzyme/lysate dilutions to each well.

- Add 50 µL of assay buffer to control wells (blank).

- Pre-incubate the plate at 37°C for 5 minutes.

- Initiate the reaction by adding 50 µL of pre-warmed substrate solution (diluted in assay buffer to the desired final concentration) to all wells.

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction and develop the color by adding 100 µL of the Coupling/Stop solution.

- Incubate for 15 minutes at room temperature to allow for full color development.

- Measure the absorbance at the wavelength of maximum absorbance for the specific azo dye formed (typically between 500-550 nm).

3. Data Analysis:

- Subtract the absorbance of the blank wells from the sample wells.

- Enzyme activity can be calculated by comparing the absorbance to a standard curve generated with known amounts of 6-bromo-2-naphthol.

Application III: Research in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the α-galactosidase A enzyme[9][10]. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues, resulting in severe clinical manifestations[9]. The detection of reduced or absent α-galactosidase A activity is a cornerstone of diagnosing Fabry disease in males[7].

Chromogenic substrates like this compound play a crucial role in the research and development of diagnostics for Fabry disease. Histochemical staining of patient biopsies can reveal the cellular and tissue-specific consequences of enzyme deficiency. Furthermore, quantitative assays using this or similar substrates are fundamental for:

-

Screening at-risk populations: High-throughput screening assays can identify individuals with deficient α-galactosidase activity.

-

Evaluating therapeutic efficacy: In the context of enzyme replacement therapy (ERT) or chaperone therapy, these assays are used to monitor the restoration of enzyme activity in patients[11][12].

-

Drug discovery: Screening for small molecule chaperones or other compounds that can enhance the activity of mutant α-galactosidase A often relies on cell-based assays utilizing such substrates.

Comparative Analysis with Other α-Galactosidase Substrates

The choice of substrate is a critical experimental parameter that depends on the specific application.

| Substrate | Principle | Product | Detection | Key Advantages | Key Limitations |

| 6-Bromo-2-naphthyl-α-D-galactopyranoside | Chromogenic (Azo-coupling) | Insoluble Azo Dye | Brightfield Microscopy | Excellent for high-resolution histochemical localization. | Requires a two-step reaction with a coupling agent; less suitable for simple quantitative assays. |

| p-Nitrophenyl-α-D-galactopyranoside (pNPG) | Chromogenic | p-Nitrophenol (yellow) | Spectrophotometry (405-410 nm)[3] | Simple, direct quantitative assay; water-soluble product. | Lower sensitivity compared to fluorogenic substrates; product is not localized. |

| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | Chromogenic (Indigogenic) | Insoluble Indigo Dye (blue) | Brightfield Microscopy | Forms a highly stable, intensely colored precipitate; good for histochemistry and microbiology[13]. | Slower reaction kinetics compared to some other substrates. |

| 4-Methylumbelliferyl-α-D-galactopyranoside (MUG) | Fluorogenic | 4-Methylumbelliferone | Fluorometry (Ex: ~365 nm, Em: ~445 nm) | Extremely high sensitivity; ideal for quantitative assays with low enzyme concentrations[8]. | Requires a fluorometer for detection; photobleaching can be an issue. |

Conclusion and Future Perspectives

This compound remains a valuable and specific tool for the study of α-galactosidase. Its primary strength lies in its application in histochemistry, where the simultaneous azo-coupling method provides excellent spatial resolution of enzyme activity. While fluorogenic and pNPG-based substrates are often the preferred choice for high-throughput quantitative assays, a thorough understanding of the principles and protocols outlined in this guide allows the discerning researcher to effectively leverage the unique advantages of this compound. As research into lysosomal storage diseases like Fabry disease continues to advance, the need for robust and reliable methods to detect and quantify α-galactosidase activity will undoubtedly persist, ensuring the continued relevance of this classic chromogenic substrate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rezende, S. T., & Felix, C. R. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 46(4). Retrieved from [Link]

-

Schiffmann, R. (2009). Fabry disease: treatment and diagnosis. Expert Opinion on Orphan Drugs, 6(5), 597-604. Retrieved from [Link]

-

G-Biosciences. (n.d.). This compound. Retrieved from [Link]

-

Wróbel, M., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Cellular and Molecular Neurobiology, 35(6), 821-827. Retrieved from [Link]

-

van der Loos, C. M., & Volkers, H. H. (1980). A simultaneous-coupling azo dye method for the quantitative assay of esterase using alpha-naphthyl acetate as substrate. The Histochemical Journal, 12(2), 221-234. Retrieved from [Link]

-

Koelsch, C. F. (1943). 6-bromo-2-naphthol. Organic Syntheses, 23, 12. Retrieved from [Link]

-

Lojda, Z. (1985). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 82(3), 205-221. Retrieved from [Link]

-

Manafi, M. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules, 25(16), 3649. Retrieved from [Link]

-

Beck, M. (2003). Fabry disease: diagnosis and treatment. Kidney International Supplements, 63(84), S181-S185. Retrieved from [Link]

-

Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Histochemical detection of alpha-D-glucosidases and their molecular forms with 5-Br-4-Cl-3-indoxyl-alpha-D-glucoside. Histochemistry, 64(3), 267-290. Retrieved from [Link]

-

Clinical Gate. (2015). Overview of Bacterial Identification Methods and Strategies. Retrieved from [Link]

-

Winchester, B. (2004). Biochemical and genetic diagnosis of Fabry disease. Acta Paediatrica, 93, 28-31. Retrieved from [Link]

-

Lojda, Z., et al. (1973). Azo coupling methods in histochemical demonstration of alkaline phosphatase. Histochemie, 34(4), 345-353. Retrieved from [Link]

-

Trimborn, M., et al. (2022). A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Current Protocols, 2(5), e421. Retrieved from [Link]

-

Lenders, M., & Brand, E. (2020). Current and Investigational Therapeutics for Fabry Disease. Journal of Experimental Pharmacology, 12, 537-547. Retrieved from [Link]

-

Desnick, R. J. (2004). Fabry disease: clinical spectrum and evidence-based enzyme replacement therapy. Acta Paediatrica, 93, 3-9. Retrieved from [Link]

-

Agilent. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.

-

Doern, C. D., & Butler-Wu, S. M. (2024). Evolving strategies in microbe identification—a comprehensive review of biochemical, MALDI-TOF MS and molecular testing methods. Journal of Clinical Microbiology, 62(9), e01314-23. Retrieved from [Link]

Sources

- 1. This compound | C16H17BrO6 | CID 117705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scielo.br [scielo.br]

- 4. This compound [gbiosciences.com]

- 5. A simultaneous-coupling azo dye method for the quantitative assay of esterase using alpha-naphthyl acetate as substrate [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coupling Azo Dye Methods for Histochemical Demonstration of Alkaline Phosphatase | Semantic Scholar [semanticscholar.org]

- 8. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thermofisher.com [thermofisher.com]

- 13. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Versatility of 6-Bromo-2-naphthyl-α-D-galactopyranoside: A Technical Guide for Researchers

A Senior Application Scientist's In-depth Guide to a Chromogenic Substrate for α-Galactosidase Activity

Introduction

In the landscape of modern molecular and cellular biology, the precise quantification of enzymatic activity is paramount for elucidating biological pathways, diagnosing diseases, and developing novel therapeutics. Among the arsenal of tools available to researchers, chromogenic substrates stand out for their simplicity, reliability, and ease of detection. This technical guide provides a comprehensive overview of 6-Bromo-2-naphthyl-α-D-galactopyranoside, a highly specific chromogenic substrate for the enzyme α-galactosidase. We will delve into its chemical identity, the principles of its application, detailed experimental protocols, and its significance in critical research areas, particularly in the study of lysosomal storage disorders such as Fabry disease.

Part 1: Chemical Identity: Synonyms and Alternative Names

The compound 6-Bromo-2-naphthyl-α-D-galactopyranoside is known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and procurement.

| Primary Name | Synonyms and Alternative Names | CAS Number | Molecular Formula | Molecular Weight |

| 6-Bromo-2-naphthyl-α-D-galactopyranoside | 6-Bromo-2-naphthyl-alpha-D-galactoside | 25997-59-5 | C₁₆H₁₇BrO₆ | 385.21 g/mol |

| 6-Bromo-2-naphthyl α-D-galactopyranoside | ||||

| 2-(6-Bromonaphthyl)-α-D-galactopyranoside | ||||

| Br-Nap-α-D-Gal | ||||

| (2R,3R,4S,5R,6R)-2-((6-Bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[1] | ||||

| (6-Bromo-2-naphthalenyl) α-D-galactopyranoside |

Part 2: The Underlying Principle: A Two-Step Chromogenic Reaction

The utility of 6-Bromo-2-naphthyl-α-D-galactopyranoside as a chromogenic substrate lies in a two-step enzymatic and chemical reaction that results in the formation of a distinctly colored, quantifiable product. This process offers a visual and spectrophotometric readout of α-galactosidase activity.

Step 1: Enzymatic Hydrolysis

The core of the assay is the enzymatic cleavage of the glycosidic bond in 6-Bromo-2-naphthyl-α-D-galactopyranoside by α-galactosidase. The enzyme recognizes the α-galactopyranoside moiety and catalyzes its hydrolysis, releasing two products: D-galactose and 6-bromo-2-naphthol.[2]

Caption: Enzymatic cleavage of the substrate.

Step 2: Azo Coupling for Color Development

The liberated 6-bromo-2-naphthol is a colorless compound. To generate a measurable signal, a second reaction, known as an azo coupling, is employed. In this step, a diazonium salt is added to the reaction mixture. The diazonium salt couples with the 6-bromo-2-naphthol to form a highly colored azo dye. A commonly used diazonium salt for this purpose is Fast Garnet GBC salt.[2][3] The resulting azo dye typically exhibits a distinct color, such as red or reddish-brown, which can be quantified spectrophotometrically.[2]

Caption: Formation of a colored azo dye.

Part 3: Applications in Research and Diagnostics

The primary application of 6-Bromo-2-naphthyl-α-D-galactopyranoside is in the detection and quantification of α-galactosidase activity. This has significant implications in several research and clinical areas.

Fabry Disease Diagnostics

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency in the enzyme α-galactosidase A.[4][5][6][7][8] This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues, resulting in a wide range of severe symptoms. The measurement of α-galactosidase A activity is a cornerstone of diagnosing Fabry disease in males.[8] Chromogenic substrates like 6-Bromo-2-naphthyl-α-D-galactopyranoside provide a valuable tool for this diagnostic assay in various biological samples, including leukocytes and dried blood spots.[5]

Microbial Identification

Different microorganisms express a unique profile of enzymes. The presence or absence of α-galactosidase activity can be a key characteristic for the identification and differentiation of various bacterial and fungal species. The use of chromogenic substrates in culture media allows for the direct visualization of colonies with α-galactosidase activity, aiding in microbial identification.

Enzyme Characterization and Inhibitor Screening

In drug discovery and basic research, understanding the kinetics and inhibition of enzymes is crucial. 6-Bromo-2-naphthyl-α-D-galactopyranoside can be employed in high-throughput screening assays to identify potential inhibitors or activators of α-galactosidase. By measuring the change in color intensity, researchers can rapidly assess the effect of a large number of compounds on enzyme activity.

Part 4: Experimental Protocols

The following protocols are provided as a guideline and may require optimization depending on the specific application and experimental setup.

Protocol 1: General α-Galactosidase Assay in Solution

This protocol describes a general method for measuring α-galactosidase activity in a solution, such as a purified enzyme preparation or cell lysate.

Materials:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 6-Bromo-2-naphthyl-α-D-galactopyranoside in a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.[9]

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.6. The optimal pH for lysosomal α-galactosidase A is acidic.

-

Enzyme Sample: Purified enzyme or cell lysate.

-

Diazonium Salt Solution: Prepare a fresh solution of Fast Garnet GBC salt at 1 mg/mL in water immediately before use. Protect from light.

-

Stop Solution: 0.2 M glycine buffer, pH 10.4.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well microplate, add:

-

50 µL of Assay Buffer

-

10 µL of Enzyme Sample (diluted as necessary)

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.

-

Initiate Enzymatic Reaction: Add 10 µL of the 10 mM Substrate Stock Solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Develop Color: Add 20 µL of the freshly prepared Diazonium Salt Solution to each well.

-

Incubate for Color Development: Incubate at room temperature for 10-15 minutes, protected from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measure Absorbance: Read the absorbance at a wavelength between 500-540 nm using a microplate reader. The exact wavelength should be determined by scanning the spectrum of the final azo dye.

Controls:

-

Blank: Replace the enzyme sample with an equal volume of assay buffer.

-

Negative Control: Use a sample known to have no α-galactosidase activity.

Caption: Workflow for the α-galactosidase assay.

Protocol 2: Histochemical Staining for α-Galactosidase Activity in Tissues

This protocol outlines a method for the in situ localization of α-galactosidase activity in tissue sections.

Materials:

-

Cryostat sections of fresh-frozen tissue (5-10 µm)

-

Substrate Solution: Dissolve 6-Bromo-2-naphthyl-α-D-galactopyranoside in DMF to a final concentration of 1-2 mg/mL.

-

Incubation Buffer: 0.1 M citrate-phosphate buffer, pH 4.6.

-

Diazonium Salt Solution: Freshly prepared Fast Garnet GBC salt at 1 mg/mL in 0.1 M phosphate buffer, pH 7.4.

-

Mounting medium

Procedure:

-

Prepare Incubation Medium: Mix the Substrate Solution with the Incubation Buffer. The final concentration of the substrate should be optimized.

-

Incubate Tissue Sections: Cover the tissue sections with the incubation medium and incubate in a humidified chamber at 37°C for 1-4 hours.

-

Rinse: Gently rinse the sections with distilled water.

-

Azo Coupling: Immerse the sections in the freshly prepared Diazonium Salt Solution for 3-5 minutes at room temperature.

-

Rinse: Rinse the sections with distilled water.

-

Counterstain (optional): Counterstain with a suitable nuclear stain like hematoxylin.

-

Dehydrate and Mount: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopic Examination: Observe under a light microscope. Sites of α-galactosidase activity will appear as a colored precipitate.

Part 5: Comparative Analysis with Other α-Galactosidase Substrates

Several other chromogenic and fluorogenic substrates are available for the detection of α-galactosidase activity. The choice of substrate depends on the specific requirements of the assay, such as sensitivity, cost, and the desired detection method.

| Substrate | Principle | Detection Method | Advantages | Disadvantages |

| 6-Bromo-2-naphthyl-α-D-galactopyranoside | Chromogenic (Azo dye formation) | Spectrophotometry, Microscopy | Good for histochemistry (insoluble product), Stable end-product | Requires a second coupling step, Lower sensitivity than fluorogenic substrates |

| p-Nitrophenyl-α-D-galactopyranoside (pNP-Gal) | Chromogenic (Release of p-nitrophenol) | Spectrophotometry | Single-step reaction, Inexpensive | Product is soluble (not ideal for histochemistry), Lower sensitivity than fluorogenic substrates[10][11][12] |

| o-Nitrophenyl-α-D-galactopyranoside (ONPG) | Chromogenic (Release of o-nitrophenol) | Spectrophotometry | Similar to pNP-Gal, well-established protocols available[13][14] | Similar disadvantages to pNP-Gal[13] |

| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | Chromogenic (Formation of an indigo dye) | Visual (blue precipitate) | Insoluble product, good for colony screening and histochemistry | Generally used for qualitative assessment |

| 4-Methylumbelliferyl-α-D-galactopyranoside (MUG) | Fluorogenic (Release of 4-methylumbelliferone) | Fluorometry | High sensitivity, wide dynamic range[12] | Requires a fluorometer, potential for background fluorescence |

Part 6: Synthesis of 6-Bromo-2-naphthyl-α-D-galactopyranoside

The synthesis of 6-Bromo-2-naphthyl-α-D-galactopyranoside is typically achieved through a glycosylation reaction, such as the Koenigs-Knorr reaction.[15][16][17][18][19] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

General Synthetic Scheme:

-

Protection of Galactose: The hydroxyl groups of D-galactose are first protected, usually by acetylation, to prevent side reactions.

-

Formation of Glycosyl Halide: The protected galactose is then converted to a glycosyl halide (e.g., acetobromo-α-D-galactose) using a halogenating agent.

-

Koenigs-Knorr Glycosylation: The glycosyl halide is reacted with 6-bromo-2-naphthol in the presence of a promoter, such as silver carbonate or silver oxide, to form the protected glycoside.[15][18]

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final product, 6-Bromo-2-naphthyl-α-D-galactopyranoside.

Caption: General synthetic pathway for 6-Bromo-2-naphthyl-α-D-galactopyranoside.

Part 7: Troubleshooting and Considerations

-

Substrate Stability: The substrate stock solution should be stored at -20°C and protected from light to prevent degradation.[9]

-

Enzyme Activity: Ensure the enzyme is active and used at an appropriate concentration. Enzyme activity can be affected by pH, temperature, and the presence of inhibitors.

-

Background Absorbance: High background can result from the spontaneous hydrolysis of the substrate or contamination. Always include a blank control.

-

Interfering Substances: Compounds that absorb at the same wavelength as the final azo dye can interfere with the assay. Certain compounds may also inhibit α-galactosidase activity.

-

Diazonium Salt Instability: The diazonium salt solution is unstable and should be prepared fresh immediately before use.

Conclusion

6-Bromo-2-naphthyl-α-D-galactopyranoside is a versatile and reliable chromogenic substrate for the detection and quantification of α-galactosidase activity. Its ability to produce a distinct and measurable colored product upon enzymatic cleavage, followed by an azo coupling reaction, makes it a valuable tool in diverse research and diagnostic applications. From elucidating the enzymatic basis of Fabry disease to identifying microorganisms, this compound provides researchers with a robust method for studying the important class of α-galactosidases. A thorough understanding of its chemical properties, the principles of the assay, and careful optimization of experimental protocols will enable scientists and drug development professionals to effectively harness the power of this chromogenic substrate in their endeavors.

References

- (2R,3R,4S,5R,6R)-2-((6-Bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. PubChem.

- Fast Garnet GBC Base. (n.d.).

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

- Dey, P. M., & Pridham, J. B. (1969). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal, 115(1), 47–55.

- O'Brien, J. S., & Norden, A. G. (1977). Nature of the mutated enzyme in Fabry's disease. American journal of human genetics, 29(2), 184.

- Koenigs–Knorr reaction. Wikipedia.

- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules.

- Safety Data Sheet 6-Bromo-2-naphthyl-alpha- D-galactopyranoside. G-Biosciences.

- Koenigs knorr reaction and mechanism. SlideShare.

- Fast Garnet GBC diazoniumdye 101-89-3. Sigma-Aldrich.

- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. European Journal of Organic Chemistry.

- Fast Garnet GBC Base. Winchem Industrial.

- 6-Bromo-2-naphthyl-α-D-galactopyranoside. GoldBio.

- Enzyme Substr

- Diagnosis and Screening of Patients with Fabry Disease. The Journal of Clinical Medicine.

- Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions.

- Facing problem in alpha glucosidase assay?

- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.

- Progress in the understanding and treatment of Fabry disease. The FEBS Journal.

- Fabry disease: clinical spectrum and evidence-based enzyme replacement therapy. Genetics in Medicine.

- Fast garnet GBC sulf

- [Laboratory diagnosis of Fabry disease: historical perspectives and recent breakthroughs]. La Presse Médicale.

- Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Journal of Analytical Methods in Chemistry.

- β-Gal Assay Kit. Thermo Fisher Scientific.

- 6-Bromo-2-naphthyl-β-D-galactopyranoside. MedChemExpress.

- 6-bromo-2-naphthyl-α-D-galactopyranoside. Molecular Depot.

- Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology.

- alpha GALACTOSIDASE ONP. Sigma-Aldrich.

- 101-89-3 CAS | FAST GARNET GBC SALT | Biological Stains and Dyes. Loba Chemie.

- Fast Garnet GBC sulf

- High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Journal of Fungi.

- Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules.

- Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements.

- Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. PMC.

Sources

- 1. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Fast Garnet GBC Base [buydye.com]

- 4. Diagnosis and Screening of Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Progress in the understanding and treatment of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fabry disease: clinical spectrum and evidence-based enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Laboratory diagnosis of Fabry disease: historical perspectives and recent breakthroughs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 16. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 18. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol: Alpha-Galactosidase Assay Using 6-Bromo-2-naphthyl-alpha-D-galactopyranoside

Introduction and Scientific Principle

Alpha-galactosidase (α-Gal) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1][2] A deficiency in the activity of a specific isoform, alpha-galactosidase A, leads to the lysosomal storage disorder known as Fabry disease.[3][4][5] This condition is characterized by the accumulation of globotriaosylceramide (Gb3) in various tissues, leading to severe clinical manifestations.[3][4] Consequently, the accurate and sensitive measurement of α-galactosidase activity is paramount for the diagnosis of Fabry disease and for monitoring the efficacy of enzyme replacement therapies.[3][6][7]

This document provides a detailed protocol for a chromogenic assay to determine α-galactosidase activity using 6-Bromo-2-naphthyl-alpha-D-galactopyranoside as the substrate.[8][9][10] This chromogenic substrate is cleaved by α-galactosidase to release 6-bromo-2-naphthol. In a subsequent coupling reaction, the liberated 6-bromo-2-naphthol reacts with a diazonium salt, such as Fast Blue B salt, to form a colored azo dye.[11][12][13] The intensity of the resulting color is directly proportional to the amount of 6-bromo-2-naphthol produced and, therefore, to the α-galactosidase activity in the sample.[14] This method offers a robust and visually quantifiable endpoint suitable for various sample types.

Assay Workflow and Underlying Chemistry

The assay is a two-step process. First, the enzymatic hydrolysis of the substrate, followed by a chemical coupling reaction for color development. Understanding the causality behind each step is crucial for troubleshooting and adapting the protocol.

Step 1: Enzymatic Hydrolysis

The core of the assay lies in the specific enzymatic cleavage of this compound by α-galactosidase. The enzyme recognizes and hydrolyzes the α-glycosidic bond, releasing galactose and 6-bromo-2-naphthol.

-

Expert Insight: The choice of buffer and pH is critical for optimal enzyme activity. Lysosomal α-galactosidase A has an acidic pH optimum, typically between 4.0 and 5.5.[2][15] Performing the assay within this range is essential for maximal sensitivity. The protocol specifies a citrate-phosphate buffer, which provides stable pH control in this acidic range.

Step 2: Chromogenic Coupling Reaction

The product of the enzymatic reaction, 6-bromo-2-naphthol, is colorless. To enable quantification, it is reacted with a diazonium salt, Fast Blue B (3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) dichloride).[16] This salt acts as a coupling agent, reacting with the hydroxyl group of the naphthol derivative to form a highly colored, insoluble azo dye.[11][12][17]

-

Expert Insight: The stability of the diazonium salt is a key consideration. Fast Blue B salt solutions should be freshly prepared and protected from light to prevent degradation, which can lead to high background signals. The coupling reaction is typically performed under alkaline conditions to facilitate the reaction.

Visualizing the Assay Principle

The following diagram illustrates the sequential enzymatic and chemical reactions that form the basis of this assay.

Caption: Workflow of the chromogenic alpha-galactosidase assay.

Detailed Protocol

This protocol is designed for use with a 96-well microplate format, allowing for the analysis of multiple samples in parallel.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | G-Biosciences | RC-644 | -20°C, desiccated, protected from light |

| Fast Blue B Salt | MedchemExpress | HY-W127711 | 4°C, desiccated, protected from light |

| Citric Acid Monohydrate | Standard Supplier | - | Room Temperature |

| Di-sodium hydrogen phosphate (Na₂HPO₄) | Standard Supplier | - | Room Temperature |

| N,N-Dimethylformamide (DMF) | Standard Supplier | - | Room Temperature, in a ventilated cabinet |

| Triton X-100 | Standard Supplier | - | Room Temperature |

| Purified α-Galactosidase (Positive Control) | Sigma-Aldrich | MAK390E | -20°C |

| Bovine Serum Albumin (BSA) | Standard Supplier | - | 4°C |

| 96-well clear, flat-bottom microplates | Standard Supplier | - | Room Temperature |

Preparation of Solutions

Note: Prepare all solutions using ultrapure water and analytical grade reagents.

-

0.1 M Citrate-Phosphate Buffer (pH 4.6):

-

Prepare a 0.1 M solution of citric acid monohydrate.

-

Prepare a 0.2 M solution of di-sodium hydrogen phosphate.

-

To prepare 100 mL of buffer, mix approximately 30 mL of 0.1 M citric acid with 20 mL of 0.2 M Na₂HPO₄. Adjust the pH to 4.6 by adding one solution to the other. Bring the final volume to 100 mL with ultrapure water.

-

Expert Tip: The buffer is the environment for the enzymatic reaction. An accurately calibrated pH meter is essential.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve 3.85 mg of this compound in 1 mL of N,N-Dimethylformamide (DMF).

-

Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Substrate Solution (1 mM):

-

On the day of the assay, dilute the Substrate Stock Solution 1:10 in 0.1 M Citrate-Phosphate Buffer (pH 4.6). For example, add 100 µL of 10 mM stock to 900 µL of buffer.

-

This solution should be prepared fresh before use.

-

-

Fast Blue B Solution (2 mg/mL):

-

Immediately before use, dissolve 2 mg of Fast Blue B salt in 1 mL of ultrapure water.

-

Vortex briefly to ensure complete dissolution. This solution is light-sensitive and should be used within 30 minutes of preparation.

-

-

Stop Solution (0.5 M Sodium Carbonate):

-

Dissolve 5.3 g of sodium carbonate (Na₂CO₃) in 100 mL of ultrapure water.

-

Sample Preparation

The success of the assay is highly dependent on the quality of the sample preparation. The goal is to release the lysosomal α-galactosidase while maintaining its enzymatic activity.

-

Cell Lysates:

-

Harvest cells (e.g., ~5 x 10⁵ cells) and wash with ice-cold PBS.[1]

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold 0.1 M Citrate-Phosphate Buffer (pH 4.6) containing 0.1% (v/v) Triton X-100.

-

Lyse the cells by sonication on ice or by three freeze-thaw cycles.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant (lysate) for the assay.

-

-

Tissue Homogenates:

-

Plasma/Serum:

-

Collect blood in appropriate tubes (e.g., EDTA for plasma).[18]

-

Centrifuge to separate plasma or serum.

-

Samples may need to be diluted in the 0.1 M Citrate-Phosphate Buffer prior to the assay.

-

Protein Quantification: It is essential to determine the protein concentration of each lysate or homogenate to normalize the enzyme activity. A standard Bradford or BCA protein assay is recommended.

Assay Procedure (96-well Plate)

-

Plate Setup:

-

Design a plate map including wells for blanks, standards (if using a purified enzyme to create a standard curve), positive controls, and samples.

-

It is recommended to run all samples and controls in triplicate.

-

-

Reaction Initiation:

-

Add 50 µL of sample (cell lysate, tissue homogenate, or plasma) to the designated wells.

-

For the blank wells, add 50 µL of the corresponding sample buffer.

-

Add 50 µL of the Working Substrate Solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically based on the expected enzyme activity in the samples.

-

Expert Tip: For kinetic assays, readings can be taken at multiple time points. For endpoint assays, a fixed incubation time is used. Ensure that the reaction remains within the linear range.

-

-

Color Development:

-

After incubation, add 50 µL of the freshly prepared Fast Blue B Solution to all wells.

-

Incubate at room temperature for 10-15 minutes, protected from light. A reddish-brown color will develop in wells with α-galactosidase activity.

-

-

Reaction Termination (Optional but Recommended):

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength between 500-540 nm using a microplate reader.

-

Data Analysis

-

Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Normalize to Protein Concentration: Divide the background-corrected absorbance for each sample by its protein concentration (in mg/mL).

-

Express Activity: The results can be expressed as Absorbance/mg of protein/hour. If a standard curve was generated using a purified enzyme of known activity, the sample activity can be interpolated from the curve and expressed in units such as µmol/mg/hour.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following controls must be included in every assay run:

-

Reagent Blank: Contains all reagents except the enzyme source (sample). This accounts for any non-enzymatic hydrolysis of the substrate or background color from the reagents.

-

Sample Blank: Contains the sample and all reagents except the substrate. This control is crucial for samples with inherent color that might interfere with the absorbance reading.

-

Positive Control: A sample with known α-galactosidase activity (e.g., a lysate from a healthy control cell line or a purified enzyme). This validates that the assay reagents and conditions are suitable for detecting enzyme activity.

-

Negative Control: A sample known to have deficient or very low α-galactosidase activity (e.g., a lysate from a Fabry patient cell line). This demonstrates the specificity of the assay.

Logical Flow for a Validated Assay

The following diagram outlines the logical steps and integrated controls necessary for a self-validating experimental design.

Caption: Self-validating workflow for the alpha-galactosidase assay.

References

- Vertex AI Search. Fast Blue B Salt: A Vital Reagent for Enzyme Detection and Histochemical Staining.

- Greenwood Genetic Center. Fabry Disease: Alpha-galactosidase Enzyme Analysis.

- MedchemExpress.com. Fast Blue B Salt, Dye content ~95% | Diazo Dye.

- National Fabry Disease Foundation. Diagnosis & Testing.

- Santa Cruz Biotechnology. Fast Blue B Salt | CAS 14263-94-6 | SCBT.

- National Center for Biotechnology Information. Biochemical and genetic diagnosis of Fabry disease.

- BioNews, Inc. Fabry disease diagnosis and testing. Published July 29, 2024.

- GoldBio. Chromogenic Assays: What they are and how they are used in research.

- Gloucestershire Hospitals NHS Foundation Trust. Alpha-Galactosidase A (Fabry's Disease). Published August 4, 2023.

- National Center for Biotechnology Information. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases.

- HubSpot. Understanding Enzyme Assays for Lysosomal Storage Disorders.

- Chem-Impex. Fast Blue B Salt, suitable for Hematology & Histology.

- ResearchGate. How to perform a functional assay for lysosome activity? Published September 18, 2014.

- G-Biosciences. This compound.

- Abcam. Lysosomal Intracellular Activity Assay Kit (ab234622).

- ACS Publications. Rapid and Modular Assembly of Click Substrates To Assay Enzyme Activity in the Newborn Screening of Lysosomal Storage Disorders. Published December 6, 2018.

- GoldBio. Chromogenic Substrates Overview.

- StainsFile. Fast Blue Salt B - Dyes for Histology.